molecular formula C8H13BrF2O B2374238 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane CAS No. 2171990-07-9

4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane

Cat. No.: B2374238
CAS No.: 2171990-07-9
M. Wt: 243.092
InChI Key: FKCHKEPOSQJGGA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane is an organic compound with the molecular formula C8H13BrF2O and a molecular weight of 243.09 g/mol . It is identified by the CAS Number 2171990-07-9 and the InChIKey FKCHKEPOSQJGGA-UHFFFAOYSA-N . This compound serves as a versatile and high-value building block in organic synthesis and pharmaceutical research. Its structure, featuring both a bromomethyl group and a 1,1-difluoroethyl moiety on an oxane ring, makes it a critical intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. The primary application of this compound is in advanced medicinal chemistry research. Recent patent literature highlights its use in the synthesis of novel substituted bicyclic pyridone derivatives, which are being investigated as potent inhibitors of the E3 ubiquitin ligase enzyme CBL-B . Inhibiting CBL-B is a promising immunotherapeutic strategy for the treatment of cancer and chronic viral infections, as it can enhance T-cell activation and overcome immunosuppression . As a key synthetic intermediate, this compound helps researchers explore new therapeutic avenues in oncology and immunology. This product is supplied with a high purity of 95% (by GC area) . It is offered for sale in quantities ranging from 50mg to 5g . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human consumption, diagnostic use, or any therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-4-(1,1-difluoroethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrF2O/c1-7(10,11)8(6-9)2-4-12-5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCHKEPOSQJGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromomethyl 4 1,1 Difluoroethyl Oxane

Retrosynthetic Approaches to the 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane Skeleton

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. amazonaws.com For this compound ( 1 ), the primary strategic challenge is the creation of the highly substituted quaternary stereocenter at the C4 position.

A key retrosynthetic disconnection involves functional group interconversion (FGI) of the bromomethyl group to a more synthetically accessible hydroxymethyl precursor, (4-(1,1-difluoroethyl)oxan-4-yl)methanol ( 2 ). This transformation is robust and typically proceeds under mild conditions, avoiding potential side reactions.

The next critical disconnection focuses on the formation of the oxane ring. Common strategies for constructing tetrahydropyran (B127337) rings include intramolecular Williamson ether synthesis, Prins cyclization, or intramolecular hydroalkoxylation of an unsaturated alcohol. organic-chemistry.orgrsc.org An intramolecular hydroalkoxylation approach suggests disconnecting the C-O bond, leading back to the acyclic precursor, 2-(1,1-difluoroethyl)-2-(prop-2-en-1-yl)propane-1,3-diol ( 3 ).

Further deconstruction of diol 3 involves disconnecting the C-C bond formed during the introduction of the allyl group. This leads to a precursor such as diethyl 2-(1,1-difluoroethyl)malonate ( 4 ). This intermediate simplifies the problem to the introduction of the 1,1-difluoroethyl group onto a malonic ester framework, followed by manipulation of the ester functionalities to generate the required diol. This multi-step retrosynthetic pathway breaks down the synthesis into three manageable key challenges:

Introduction of the 1,1-difluoroethyl group.

Construction of the acyclic diol precursor.

Cyclization to form the 4,4-disubstituted oxane ring.

Retrosynthetic analysis of this compound.
Figure 1: Proposed retrosynthetic pathway for this compound.

Precursor Synthesis and Functionalization Strategies for this compound

The forward synthesis, based on the retrosynthetic analysis, requires a carefully orchestrated sequence of reactions to build the necessary precursors and introduce the key functional groups with high selectivity.

The formation of the tetrahydropyran ring is a pivotal step in the synthesis. Starting from the acyclic diol precursor 3 , an intramolecular cyclization can be employed. Intramolecular hydroalkoxylation of δ-hydroxy olefins is a powerful method for constructing five- and six-membered cyclic ethers. organic-chemistry.org This reaction can be catalyzed by a variety of transition metals, including platinum, cobalt, and silver, often proceeding under mild conditions with high functional group tolerance. organic-chemistry.org

For the cyclization of 2-(1,1-difluoroethyl)-2-(prop-2-en-1-yl)propane-1,3-diol ( 3 ), one of the hydroxyl groups acts as an internal nucleophile, attacking the terminal alkene. Acid-catalyzed cyclization is also a possibility, though it may require careful control to prevent side reactions. Metal-catalyzed approaches often offer superior control and milder conditions.

Table 1: Potential Catalytic Systems for Oxane Ring Formation
Catalyst SystemProposed ConditionsKey AdvantagesReference
PtCl2Toluene, 80 °CHigh tolerance for various functional groups. organic-chemistry.org
Ag(I) TriflateDichloromethane, rtMild conditions, effective for additions to unactivated olefins. organic-chemistry.org
Co(salen) complexN-fluoropyridinium salt, disiloxane, rtFunctional group tolerant, proceeds at room temperature. organic-chemistry.org
H2SO4 (catalytic)DCM or Toluene, 0 °C to rtCost-effective, simple procedure. masterorganicchemistry.com

The synthesis of the diol precursor 3 would likely begin from diethyl malonate. Alkylation with allyl bromide would yield diethyl allylmalonate. To introduce the 1,1-difluoroethyl group, a multi-step sequence would be necessary. One plausible route involves converting one of the ester groups of a suitable malonate derivative into a methyl ketone, followed by deoxofluorination. A more direct approach would be the alkylation of a substrate already containing the difluoroethyl moiety. For instance, the enolate of ethyl 3,3-difluorobutanoate could be alkylated with allyl bromide to give ethyl 2-allyl-3,3-difluorobutanoate, which can then be reduced to the corresponding alcohol. Subsequent functional group manipulations would lead to the target diol 3 .

The installation of the 1,1-difluoroethyl (-CF2CH3) group is a non-trivial transformation that has seen significant recent advances. nih.gov This moiety serves as a bioisostere for groups like alkoxy ethers, enhancing metabolic stability. nih.gov

Several strategies exist for introducing this group. One approach involves using nucleophilic 1,1-difluoroethyl sources. Reagents such as TMSCF2Me (1,1-difluoroethyl)trimethylsilane can react with carbonyl compounds to generate difluoroethylated alcohols. nih.gov Another strategy employs reagents like MeCF2SO2Cl, which can serve as a precursor to the •CF2Me radical for radical-based additions. nih.gov

In the context of our proposed synthesis, the difluoroethyl group could be introduced at the stage of the malonic ester derivative 4 . This could potentially be achieved by reacting the enolate of diethyl malonate with an electrophilic "CF2CH3+" source, although such reagents are not common. A more viable strategy would involve starting with a precursor that already contains the difluoroethyl group. For example, the synthesis could commence with 3,3-difluorobutan-2-one. A Reformatsky-type reaction with ethyl bromoacetate (B1195939) followed by dehydration and reduction could provide ethyl 3,3-difluorobutanoate, a key building block for subsequent alkylation with an allyl halide.

The final step in the proposed synthetic sequence is the conversion of the primary alcohol in intermediate 2 , (4-(1,1-difluoroethyl)oxan-4-yl)methanol, to the target bromomethyl compound 1 . This transformation must be conducted with high selectivity to avoid cleavage of the oxane ether linkage.

While classic methods using concentrated HBr are effective for converting tertiary alcohols to alkyl bromides via an SN1 mechanism, these strongly acidic conditions could lead to undesired ring-opening of the ether. libretexts.orgyoutube.com Therefore, milder, non-acidic reagents are highly preferred for this step.

The Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4), is an excellent choice for converting primary alcohols to the corresponding bromides under neutral conditions. researchgate.net Another common reagent is phosphorus tribromide (PBr3), which is also effective but may require careful temperature control to maintain selectivity.

Table 2: Reagents for Selective Bromination of Primary Alcohols
ReagentTypical SolventConditionsAdvantages/DisadvantagesReference
CBr4 / PPh3 (Appel Reaction)DCM or CH3CN0 °C to rtAdv: Mild, neutral conditions, high yield. Disadv: Stoichiometric phosphine (B1218219) oxide byproduct. researchgate.net
PBr3Diethyl ether or DCM0 °CAdv: Effective, common reagent. Disadv: Can generate acidic byproducts, requires careful addition. researchgate.net
N-Bromosuccinimide / PPh3DMF or DCM0 °C to rtAdv: Mild alternative to CBr4. Disadv: Similar byproduct profile to Appel reaction.

The choice of the Appel reaction would be the most prudent to ensure the integrity of the oxane ring while efficiently producing the final product, this compound.

Development of Novel Synthetic Routes to this compound

Beyond the classical approaches, the development of novel, more efficient synthetic routes, particularly those that can establish stereochemistry, is of high interest.

While the target molecule 1 is achiral, the synthetic precursors could be chiral, or the synthesis could proceed through a pathway that allows for the creation of chiral analogues. A catalytic asymmetric approach could be envisioned through the desymmetrization of a prochiral precursor.

One hypothetical strategy involves the asymmetric opening of a prochiral oxetane (B1205548). For example, a substrate like 3-allyl-3-(hydroxymethyl)oxetane could undergo a ring-opening reaction with a nucleophilic difluoroethylating reagent in the presence of a chiral Lewis acid or Brønsted acid catalyst. nsf.gov This reaction could forge the C4 quaternary center with high enantioselectivity, leading to a chiral precursor to compound 2 .

Another advanced strategy could involve a catalytic asymmetric alkylation using a phase-transfer catalyst. rsc.org A potential precursor, such as 4-cyano-4-(1,1-difluoroethyl)oxane, could be alkylated with an electrophilic bromomethyl source under phase-transfer conditions using a chiral catalyst. Subsequent reduction of the nitrile would yield the desired hydroxymethyl group, which could then be converted to the bromomethyl group.

Table 3: Hypothetical Catalytic Asymmetric Approaches
StrategyProchiral PrecursorKey Reagent/Catalyst TypePotential ProductReference Concept
Asymmetric Oxetane Opening3-Allyl-3-(hydroxymethyl)oxetaneTMSCF2Me / Chiral Lewis AcidChiral 2-allyl-2-(1,1-difluoroethyl)propane-1,3-diol nsf.gov
Asymmetric Phase-Transfer Alkylation4-Cyano-4-(1,1-difluoroethyl)oxaneCH2O / HBr source / Chiral Phase-Transfer CatalystEnantioenriched 4-cyano-4-(bromomethyl)-4-(1,1-difluoroethyl)oxane rsc.org
Asymmetric Prins CyclizationAldehyde + Chiral Homoallylic AlcoholChiral Brønsted AcidEnantioenriched 4-hydroxytetrahydropyran derivative nih.gov

These catalytic asymmetric methodologies, while conceptual for this specific target, represent the forefront of synthetic organic chemistry. Their application would enable the synthesis of not only the target molecule but also chiral derivatives, significantly expanding the chemical space accessible for further research and development.

Chemical Transformations and Reactivity Profiles of 4 Bromomethyl 4 1,1 Difluoroethyl Oxane

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety of 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane

The bromomethyl group attached to the quaternary carbon of the oxane ring is the primary site for nucleophilic substitution reactions. The reactivity of this moiety is significantly influenced by the steric hindrance imposed by the adjacent 1,1-difluoroethyl group and the oxane ring itself, as well as the electronic effects of the fluorine atoms.

S_N2 Reactions with Carbon- and Heteroatom-Based Nucleophiles

The bimolecular nucleophilic substitution (S_N2) mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comwikipedia.org For a primary alkyl bromide, such as the bromomethyl group in the target molecule, the S_N2 pathway is generally favored. savemyexams.comstackexchange.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

However, the structure of this compound presents a neopentyl-like arrangement around the electrophilic carbon. Neopentyl halides are known to be exceptionally unreactive in S_N2 reactions due to severe steric hindrance that impedes the backside approach of the nucleophile. stackexchange.comlibretexts.org The bulky 1,1-difluoroethyl group and the oxane ring shield the electrophilic carbon of the bromomethyl moiety, making the transition state for an S_N2 reaction energetically unfavorable. youtube.comic.ac.uk Consequently, reactions with both carbon-based nucleophiles (e.g., cyanides, enolates, organometallics) and heteroatom-based nucleophiles (e.g., alkoxides, amines, thiolates) are expected to be extremely slow under typical S_N2 conditions.

Nucleophile TypeExample NucleophileExpected S_N2 ReactivityProduct Structure
Carbon-basedCyanide (CN⁻)Very Slow
Carbon-basedMalonic Ester EnolateVery Slow
Heteroatom-basedMethoxide (CH₃O⁻)Very Slow
Heteroatom-basedAmmonia (NH₃)Very Slow
Heteroatom-basedThiophenoxide (C₆H₅S⁻)Very Slow

Intramolecular Cyclization Pathways via Nucleophilic Attack

Intramolecular reactions can sometimes be more favorable than their intermolecular counterparts due to the proximity of the reacting groups. In the case of this compound, if a nucleophilic center were present elsewhere in the molecule, an intramolecular cyclization could potentially occur. For instance, if the oxane oxygen could act as an internal nucleophile, it might lead to the formation of a bicyclic oxonium ion. However, the ether oxygen is generally a poor nucleophile, and the formation of a strained three-membered ring through attack on the adjacent bromomethyl group is unlikely.

A more plausible scenario for intramolecular cyclization would involve prior modification of the molecule to introduce a more potent nucleophile. For example, conversion of the 1,1-difluoroethyl group to a functional group containing a nucleophilic atom could set the stage for a subsequent intramolecular S_N2 reaction, leading to the formation of a new ring system. The success of such a cyclization would depend on the length and flexibility of the tether connecting the nucleophile and the electrophilic center, with 5- and 6-membered ring formations being generally favored. masterorganicchemistry.com

Transformations Involving the 1,1-Difluoroethyl Group within this compound

The 1,1-difluoroethyl group is generally stable due to the strength of the carbon-fluorine bond. However, its presence offers opportunities for specific chemical transformations.

Fluorine Atom Reactivity and Elimination Reactions

The fluorine atoms in the 1,1-difluoroethyl group are generally unreactive towards nucleophilic displacement. However, under forcing conditions with a strong base, elimination reactions can occur. siue.edu The presence of a hydrogen atom on the carbon adjacent to the CF₂ group allows for the possibility of dehydrofluorination to form a vinyl fluoride (B91410). This E2-type elimination would be favored by strong, sterically hindered bases.

Alternatively, an E1cb mechanism could be considered if a sufficiently acidic proton is present and the resulting carbanion is stabilized. In this molecule, the acidity of the methyl protons is not significantly enhanced, making an E1cb pathway less likely under standard conditions.

Another potential reaction is the formation of a difluorocarbene through α-elimination, although this typically requires more specialized reagents and conditions.

Derivatization and Functional Group Interconversions of the Difluoroethyl Moiety

The 1,1-difluoroethyl group can be a precursor to other functionalities. For instance, hydrolysis of gem-difluoroalkanes to ketones can be achieved under acidic conditions, though this reaction can be sluggish. acs.org In the context of this compound, such a transformation would yield a ketone, which could then undergo a wide range of further derivatizations.

Reactions with organometallic reagents, such as Grignard or organolithium reagents, could potentially lead to nucleophilic attack on the carbon bearing the fluorine atoms, but this is generally a difficult transformation. lookchem.comlibretexts.org More commonly, the organometallic reagent would act as a base if there are any acidic protons, or react with the more electrophilic bromomethyl group.

Recent advances in fluorine chemistry have introduced methods for the derivatization of difluoromethyl groups, which could potentially be adapted. scilit.comresearchgate.netresearchgate.netnih.gov These methods often involve radical reactions or transition-metal catalysis.

Reaction TypeReagents and ConditionsPotential Product
EliminationStrong, hindered base (e.g., t-BuOK)Vinyl fluoride derivative
HydrolysisStrong acid (e.g., H₂SO₄), heatKetone derivative
DerivatizationSpecialized fluorination/defluorination reagentsFurther functionalized fluoroalkane

Oxane Ring Reactivity and Functionalization in this compound

The stability and reactivity of the oxane ring in this compound are central to its synthetic utility. The presence of the difluoroethyl group can influence the ring's susceptibility to cleavage and functionalization.

Ring-Opening Reactions and Associated Rearrangements

While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, general principles of oxetane (B1205548) and oxane ring-opening can be considered. The reaction of fluoroalkylidene-oxetanes with hydrobromic acid has been shown to proceed rapidly to yield ring-opened products. nih.gov For instance, treatment with HBr in acetic acid can lead to the formation of a bromoalkylated product with high yield and selectivity. nih.gov The presence of fluorine atoms can direct the regioselectivity of these reactions, often favoring attack at the carbon atom further from the fluorine substituents due to electronic effects. nih.gov In some cases, rearrangements to form other heterocyclic systems, such as tetrahydrofurans, have been observed, particularly with substrates derived from 4-alkenyl silanols. nih.gov

Pericyclic Reactions and Ring Expansion Studies

Currently, there is a lack of specific research detailing pericyclic reactions and ring expansion studies involving this compound in the reviewed literature.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromomethyl group of this compound serves as a key handle for participating in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex organic molecules. The bromomethyl moiety of the title compound can act as an electrophilic partner in these transformations.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.org It is widely used for synthesizing biaryls, polyolefins, and styrenes. wikipedia.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.gov While direct examples with this compound are not prevalent, the general applicability of Suzuki coupling to alkyl bromides suggests its potential utility. organic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org Palladium catalysts are employed, often in the presence of a base. wikipedia.org The reaction has been successfully applied to secondary difluoroalkylated alkyl halides, indicating its potential for modifying compounds like this compound. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly effective method for constructing sp–sp² carbon–carbon bonds and is conducted under mild conditions. wikipedia.orgresearchgate.net The versatility of this reaction makes it a plausible method for the alkynylation of derivatives of this compound.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions
ReactionCoupling PartnersCatalyst SystemKey Features
Suzuki Coupling Organoboron Compound + Organic HalidePalladium Catalyst + BaseMild conditions, high functional group tolerance. wikipedia.orgnih.gov
Heck Reaction Unsaturated Halide + AlkenePalladium Catalyst + BaseForms substituted alkenes, typically with trans selectivity. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalidePalladium Catalyst + Copper(I) Co-catalyst + BaseMild conditions, effective for sp–sp² C-C bond formation. wikipedia.orglibretexts.org

Other Transition Metal-Mediated Transformations (e.g., Negishi, Stille)

Beyond palladium, other transition metals can mediate important coupling reactions.

Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org It is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms and generally offers high chemical yields and functional group tolerance. wikipedia.org The use of organozinc reagents can sometimes be a limitation due to their air and water sensitivity. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is versatile with few limitations on the R-groups that can be coupled. organic-chemistry.org A significant drawback is the toxicity of the tin compounds used. organic-chemistry.orgwikipedia.org

Table 2: Comparison of Negishi and Stille Coupling Reactions
ReactionOrganometallic ReagentCatalystAdvantagesDisadvantages
Negishi Coupling OrganozincPalladium or NickelHigh reactivity, couples sp³, sp², and sp carbons. wikipedia.orgAir and water sensitivity of organozinc reagents. wikipedia.org
Stille Coupling OrganostannanePalladiumVersatile, stable organotin reagents. organic-chemistry.orgwikipedia.orgToxicity of tin compounds. organic-chemistry.orgwikipedia.org

Radical Reactions and Reductive Transformations of this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a substrate for radical reactions.

The generation of fluoroalkyl radicals from corresponding halides is a common strategy in organic synthesis. conicet.gov.ar These radicals can then participate in addition reactions to carbon-carbon multiple bonds or in substitution reactions. conicet.gov.ar While specific studies on this compound are not detailed, the principles of radical fluoroalkylation are well-established. For instance, the presence of a radical scavenger like TEMPO can inhibit these reactions, confirming the involvement of radical intermediates. conicet.gov.ar

Reductive transformations of the bromomethyl group could lead to the corresponding methyl-substituted oxane. Such reductions can often be achieved using various reducing agents, including those that proceed via radical intermediates.

Mechanistic Investigations of Reactions Involving 4 Bromomethyl 4 1,1 Difluoroethyl Oxane

Detailed Elucidation of Reaction Pathways and Transition States

A comprehensive study in this area would involve computational modeling and experimental analysis to map the energetic landscape of reactions involving 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane. This would include the identification of the lowest energy pathways for its reactions, such as nucleophilic substitution at the bromomethyl group. The structures of transition states would be calculated to understand the geometry and electronic properties of the molecule as it transforms from reactant to product.

Kinetic Studies and Rate Constant Determinations

Experimental kinetic studies would be necessary to determine the rate of reactions involving this compound under various conditions. This would involve monitoring the concentration of reactants and products over time to establish rate laws and calculate rate constants. Such data would provide quantitative insight into the factors that influence the reaction speed.

Identification and Characterization of Reaction Intermediates

The identification of any transient species, or intermediates, that are formed during the course of a reaction is crucial for a complete mechanistic understanding. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under specialized conditions (e.g., low temperature) would be employed to detect and characterize these short-lived molecules.

Stereochemical Analysis of Reaction Outcomes

For reactions where stereoisomerism is possible, a detailed analysis of the stereochemical outcome would be conducted. This would determine whether a reaction proceeds, for example, with inversion or retention of configuration at a stereocenter. This information is vital for understanding the three-dimensional aspects of the reaction mechanism.

Solvent Effects and Catalytic Cycle Analysis

The role of the solvent in influencing reaction pathways and rates would be systematically investigated. By performing reactions in a variety of solvents with different polarities and coordinating abilities, researchers could elucidate the nature of solvent-reactant and solvent-transition state interactions. If the reaction is catalytic, each step of the catalytic cycle would be scrutinized to understand the role of the catalyst in facilitating the transformation.

Applications of 4 Bromomethyl 4 1,1 Difluoroethyl Oxane As a Versatile Synthetic Intermediate

Building Block for Complex Fluorinated Organic Molecules

As a fluorinated building block, 4-(bromomethyl)-4-(1,1-difluoroethyl)oxane offers chemists a strategic tool for the introduction of fluorine atoms into larger, more complex molecular architectures. The incorporation of fluorine can significantly alter the properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com The presence of the 1,1-difluoroethyl group, in particular, can serve as a bioisostere for other functional groups like hydroxyl or thiol moieties, but with distinct electronic characteristics. nbinno.com

Synthesis of Novel Heterocyclic Scaffolds

The reactive bromomethyl group of this compound serves as a key handle for the construction of novel heterocyclic scaffolds. This functionality readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. Such reactions can be designed to proceed in an intramolecular fashion, leading to the formation of new ring systems, or in an intermolecular manner to link the oxane-containing fragment to other molecular components. For instance, reaction with bifunctional nucleophiles can lead to the formation of N-fused heterocycles, which are prevalent in many bioactive molecules. nih.gov

The versatility of the bromomethyl group in heterocyclic synthesis is well-documented, and its application in the context of this compound allows for the creation of new heterocyclic systems that are pre-functionalized with a difluoroethyl group and an oxane ring. nih.gov

Table 1: Hypothetical Synthesis of Novel Heterocyclic Scaffolds

Nucleophile Reaction Conditions Resulting Heterocyclic Scaffold
Ammonia Base, Solvent Aziridine derivative
Primary Amine Base, Solvent Azetidine derivative
Hydrazine Base, Solvent Pyrazolidine derivative
Thiourea Base, Solvent Thiazolidine derivative

Introduction of Fluorinated Moieties into Advanced Organic Structures

The strategic incorporation of fluorinated groups into organic molecules is a widely employed tactic in medicinal and agricultural chemistry to enhance the parent molecule's properties. ncn.gov.pl The 1,1-difluoroethyl group of this compound can be introduced into a variety of advanced organic structures through the reactions of the bromomethyl group. This allows for the late-stage introduction of this fluorinated moiety, a valuable strategy in drug discovery and development. nbinno.com The presence of the difluoroethyl group can lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the acidity or basicity of nearby functional groups, thereby influencing a molecule's pharmacokinetic profile. nbinno.comnih.gov

Precursor in Specialty Chemical Synthesis

Beyond its use as a building block for complex molecules, this compound also serves as a precursor in the synthesis of various specialty chemicals. These can include compounds designed for specific applications in materials science, electronics, or as intermediates in the production of fine chemicals. The unique combination of the oxane ring, the difluoroethyl group, and the reactive bromomethyl handle allows for the synthesis of a wide range of derivatives with tailored properties. For example, the oxane moiety can impart favorable solubility characteristics, while the fluorinated group can enhance thermal and chemical stability.

Role in the Development of New Polymer Architectures and Functional Materials

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. this compound can be utilized as a monomer or a functionalizing agent in the development of new polymer architectures. The bromomethyl group can be converted into a polymerizable group, such as a vinyl or an acrylate group, allowing for its incorporation into polymer chains via various polymerization techniques. Alternatively, the bromomethyl group can be used to graft the 4-(1,1-difluoroethyl)oxane moiety onto existing polymer backbones, thereby modifying their surface properties. The incorporation of this fluorinated oxane can lead to polymers with enhanced hydrophobicity, oleophobicity, and thermal stability. mdpi.com

Table 2: Potential Polymer Architectures and Functional Materials

Polymerization Method Role of this compound Potential Polymer Properties
Atom Transfer Radical Polymerization (ATRP) Initiator Well-defined fluorinated polymers
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Chain Transfer Agent Block copolymers with fluorinated segments

Design and Synthesis of Ligands and Catalysts Containing the this compound Framework

The design of new ligands and catalysts is crucial for the development of efficient and selective chemical transformations. The this compound framework can be incorporated into the structure of ligands for metal catalysts. The oxane oxygen atom and the fluorine atoms of the difluoroethyl group can act as coordinating sites for metal ions. The electronic properties of the ligand can be fine-tuned by the strongly electron-withdrawing nature of the difluoroethyl group, which can in turn influence the reactivity and selectivity of the metal catalyst. mdpi.com The bromomethyl group provides a convenient point of attachment for incorporating this framework into larger, more complex ligand systems. The use of fluorinated ligands can also enhance the stability and solubility of the resulting metal complexes in specific solvent systems. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for 4 Bromomethyl 4 1,1 Difluoroethyl Oxane and Its Transformations

In-Situ Spectroscopic Monitoring of Reactions (NMR, IR, Raman)

In-situ spectroscopic methods are invaluable for monitoring the progress of reactions involving 4-(bromomethyl)-4-(1,1-difluoroethyl)oxane in real-time. These techniques provide kinetic and mechanistic insights without the need for sample isolation, which can be crucial when dealing with transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking reactions involving this compound. For instance, in transformations of the bromomethyl group, such as nucleophilic substitution reactions, both ¹H and ¹³C NMR can be used to monitor the disappearance of starting material and the appearance of product. A detailed mechanistic understanding of benzylic photobromination has been achieved using in situ LED-NMR spectroscopy in conjunction with kinetic analysis. nih.govacs.org This approach could be adapted to study reactions of the bromomethyl group in the target molecule. Furthermore, ⁷⁹Br NMR spectroscopy has been demonstrated as a practical tool for the kinetic analysis of reactions where a bromide ion is produced. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy offers complementary information for in-situ reaction monitoring. While IR spectroscopy is sensitive to changes in dipole moments, making it suitable for tracking polar functional groups, Raman spectroscopy is particularly effective for monitoring changes in non-polar bonds and symmetric vibrations. mt.com For example, in reactions involving the oxane ring, changes in the C-O-C stretching frequencies could be monitored by IR or Raman spectroscopy. Raman spectroscopy is well-suited for detecting changes in chemical bonds during polymerization and can be used for real-time monitoring of rapid reactions. mdpi.com It is also a valuable technique for monitoring epoxy curing processes. spectroscopyonline.comspectroscopyonline.com

The following table illustrates hypothetical in-situ monitoring data for a substitution reaction of this compound with a generic nucleophile (Nu⁻).

Time (min)Starting Material Concentration (M)Product Concentration (M)Reaction Progress (%)
01.000.000
100.750.2525
300.400.6060
600.150.8585
1200.020.9898

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a cornerstone for the identification of intermediates and final products in the transformations of this compound. The choice of ionization technique is critical for obtaining relevant structural information.

Electron ionization (EI) would likely lead to extensive fragmentation, which can be useful for structural elucidation by analyzing the fragmentation patterns. Key fragmentation pathways for the parent compound would include:

α-cleavage: Loss of the bromomethyl radical or the difluoroethyl radical.

Heterolytic cleavage: Cleavage of the C-Br bond.

Ring-opening: Fragmentation of the oxane ring.

The fragmentation of ethers in mass spectrometry can proceed through both homolytic and heterolytic cleavage. youtube.com The molecular ion peak for ethers may be weak or absent, with α-cleavage of an alkyl radical being a predominant fragmentation pathway. miamioh.edu

For the analysis of reaction mixtures and the identification of potentially unstable intermediates, softer ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are more suitable. acs.orgwaters.comacs.orgrsc.org These methods minimize fragmentation and often allow for the observation of the molecular ion, providing the molecular weight of the species of interest. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent compound and its derivatives with high accuracy.

A hypothetical fragmentation pattern for this compound under EI-MS is presented below.

m/zProposed FragmentFragmentation Pathway
[M-Br]⁺C₇H₁₀F₂O⁺Loss of bromine radical
[M-CH₂Br]⁺C₆H₇F₂O⁺α-cleavage
[M-CHF₂CH₃]⁺C₅H₇BrO⁺α-cleavage
[C₄H₈O]⁺Oxane fragmentRing fragmentation

Advanced Chromatographic Separations (GC-MS, LC-MS, SFC) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating complex mixtures that may arise from the synthesis and transformations of this compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the target compound and its derivatives, GC-MS is a primary analytical tool. diva-portal.org A variety of capillary columns with different stationary phases can be employed to achieve optimal separation from starting materials, byproducts, and residual solvents. The coupled mass spectrometer allows for the identification of each separated component. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC-MS is the method of choice. escholarship.org Reversed-phase HPLC using C18 or C8 columns with aqueous-organic mobile phases is a common starting point. The use of mass spectrometric detection provides high sensitivity and specificity for the analysis of complex reaction mixtures and for the quantification of trace impurities. americanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique, particularly for the separation of chiral compounds and isomers. researchgate.netchromatographytoday.com Using supercritical CO₂ as the primary mobile phase, SFC offers fast and efficient separations with reduced solvent consumption, making it a "greener" alternative to normal-phase HPLC. selvita.comwaters.com This technique could be particularly useful for separating potential stereoisomers of derivatives of this compound.

The following table provides a hypothetical comparison of chromatographic conditions for the analysis of a reaction mixture.

TechniqueStationary PhaseMobile PhaseDetection
GC-MS5% Phenyl-methylpolysiloxaneHeliumElectron Ionization MS
LC-MSC18 SilicaAcetonitrile/Water GradientElectrospray Ionization MS
SFC-MSChiral Polysaccharide-basedCO₂/Methanol GradientAtmospheric Pressure Chemical Ionization MS

X-ray Crystallography for Structural Elucidation of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov While obtaining suitable crystals of the parent compound, this compound, may be challenging if it is a liquid at room temperature, solid derivatives can be prepared and their structures determined by this technique.

For example, reaction of the bromomethyl group with a suitable nucleophile to introduce a functionality capable of forming a crystalline solid (e.g., a substituted amine to form a quaternary ammonium (B1175870) salt, or a carboxylic acid to form an ester) would allow for X-ray crystallographic analysis. The resulting structural data would provide precise bond lengths, bond angles, and conformational information, confirming the connectivity and stereochemistry of the molecule. This technique has been successfully applied to elucidate the structures of other complex organofluorine compounds. mdpi.comresearchgate.net

Fluorine-Specific Analytical Techniques (e.g., ¹⁹F NMR Spectroscopy)

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for the characterization of this compound and its reaction products. wikipedia.orgaiinmr.com

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable information about the structure. thermofisher.com The two fluorine atoms in the 1,1-difluoroethyl group are chemically equivalent and would appear as a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a CF₂ group adjacent to a methyl group and an oxane ring.

Coupling Constants: Spin-spin coupling between the ¹⁹F nuclei and adjacent ¹H nuclei provides further structural information. huji.ac.il The ¹⁹F signal would be split into a triplet by the two equivalent protons of the adjacent methylene (B1212753) group in the oxane ring (if stereochemically equivalent), and potentially show further long-range couplings. The magnitude of the J-coupling constants (²JHF, ³JHF, etc.) is highly informative about the geometry of the molecule. nih.gov

The table below shows hypothetical ¹⁹F NMR data for the parent compound.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹⁹F-95.0t15.0 (³JHF)-CF₂-

Theoretical and Computational Chemistry Studies of 4 Bromomethyl 4 1,1 Difluoroethyl Oxane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of a molecule like 4-(bromomethyl)-4-(1,1-difluoroethyl)oxane. These calculations solve the Schrödinger equation for the molecule, providing insights into the distribution of electrons and the nature of the chemical bonds.

Key aspects that would be investigated include:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized around the bromine and oxygen atoms, while the LUMO would be associated with the antibonding orbitals of the C-Br bond.

Electron Density Distribution and Partial Atomic Charges: These calculations reveal how electron density is shared among the atoms in the molecule. This information helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In this molecule, the fluorine and oxygen atoms are expected to carry significant negative partial charges, while the carbon atoms bonded to them would have positive partial charges.

Bond Order and Bond Strength Analysis: The strength and nature of the covalent bonds (e.g., C-O, C-C, C-F, C-Br) can be quantified. This analysis would help in predicting which bonds are more likely to break during a chemical reaction.

These fundamental electronic properties are crucial for understanding the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions.

Reaction Pathway Modeling and Transition State Energy Profiling

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By modeling the reaction pathways, chemists can predict the feasibility and outcomes of different transformations.

This involves:

Identifying Stationary Points: The potential energy surface of a reaction is mapped out to locate the minima, which correspond to reactants, intermediates, and products, and the saddle points, which represent the transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. A lower activation energy implies a faster reaction. For instance, the nucleophilic substitution of the bromine atom could be modeled to determine the activation energy and the preferred reaction mechanism (e.g., SN1 vs. SN2).

By profiling the energy of the entire reaction pathway, researchers can gain a deep understanding of the reaction mechanism and predict the major products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are often performed on a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations would be useful for:

Conformational Analysis: The oxane ring can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations can explore the relative energies and populations of these conformers at a given temperature, providing a picture of the molecule's flexibility.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water, methanol), the influence of the solvent on the molecule's conformation and reactivity can be studied. The simulations can reveal the structure of the solvent shell around the molecule and the nature of solute-solvent interactions.

Intermolecular Interactions: In simulations of multiple molecules, the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the condensed-phase behavior can be analyzed. This is crucial for understanding properties like boiling point and solubility.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy, which is invaluable for structure elucidation and characterization. d-nb.info

NMR Spectroscopy: Density functional theory (DFT) calculations have become a reliable tool for predicting the ¹H and ¹³C NMR chemical shifts of organic compounds. d-nb.info By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Recent advancements, including machine learning approaches, have further improved the accuracy of these predictions. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹³C Chemical Shift (ppm) Attached Proton(s) Predicted ¹H Chemical Shift (ppm)
C(O) 70-80 H attached to C(O) 3.5-4.5
C(CH₂Br) 30-40 H attached to C(CH₂Br) 3.0-4.0
C(CF₂) 120-130 (quartet) - -
C(CH₃) 20-30 H attached to C(CH₃) 1.0-2.0
CH₂ (oxane ring) 30-40 H attached to CH₂ 1.5-2.5

Disclaimer: These are illustrative values and are not based on actual computations for this specific molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their frequencies can be predicted. This allows for the assignment of experimental spectral bands to specific molecular motions, such as C-F stretching, C-O stretching, and CH₂ bending vibrations.

DFT Studies on Reactivity and Selectivity in Chemical Transformations

Density Functional Theory (DFT) is a versatile tool for investigating the reactivity and selectivity of chemical reactions. By analyzing various reactivity descriptors derived from DFT calculations, predictions can be made about how this compound will behave in different chemical environments.

Fukui Functions and Local Softness: These descriptors help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For instance, the Fukui function could confirm that the carbon atom of the bromomethyl group is the most likely site for a nucleophilic attack.

Global Reactivity Descriptors: Quantities such as chemical potential, hardness, and electrophilicity provide a general measure of the molecule's reactivity. These can be used to compare the reactivity of this compound with other related compounds.

Modeling Reaction Selectivity: In cases where a reaction can lead to multiple products (e.g., regioselectivity or stereoselectivity), DFT calculations can be used to determine the activation energies for the different pathways. The pathway with the lowest activation energy will be the kinetically favored one, thus allowing for the prediction of the major product.

Future Research Directions and Emerging Opportunities for 4 Bromomethyl 4 1,1 Difluoroethyl Oxane Chemistry

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The synthetic utility of 4-(bromomethyl)-4-(1,1-difluoroethyl)oxane is intrinsically linked to the selective functionalization of its carbon-bromine bond. Future advancements will heavily rely on the development of sophisticated catalytic systems that can operate under mild conditions with high efficiency and selectivity.

Transition metal catalysis, particularly with palladium, nickel, and iron, offers a fertile ground for exploration. nih.govnih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could be adapted to introduce a diverse array of aryl, alkynyl, and amino functionalities. A key challenge will be to overcome the steric hindrance around the bromomethyl group and to identify ligand systems that promote efficient oxidative addition and reductive elimination steps. Similarly, iron-catalyzed systems, which are more economical and sustainable, have shown promise in the functionalization of heterocycles and could be applied here. nih.govresearchgate.net For instance, an iron-bisphosphine catalytic system has been successful in the three-component dicarbofunctionalization of vinyl azaarenes with fluoroalkyl bromides. nih.gov

A comparative look at potential catalytic systems for C-C bond formation is presented below:

Catalyst SystemCoupling PartnersPotential ReactionKey Advantages
Pd(OAc)₂ / LigandArylboronic acidsSuzuki CouplingBroad substrate scope, well-established
NiCl₂(dme) / Ligand(Hetero)aryl GrignardsKumada CouplingHigh reactivity, cost-effective
FeCl₂ / BisphosphineAlkenes, Grignard ReagentsDicarbofunctionalizationEarth-abundant metal, unique reactivity nih.gov
CuI / LigandTerminal alkynesSonogashira CouplingMild conditions for C-C triple bonds

Further research into nickel catalysis is particularly appealing. Tridentate PyBOX-ligated Ni(II) catalysts have been shown to prevent metal-alkyl bond isomerization in cross-coupling reactions, a common issue that can plague the coupling of alkyl halides. princeton.edu Applying such systems to this compound could provide access to complex alkylated products with high regioselectivity.

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of novel bioactive compounds and materials, the integration of this compound chemistry into automated synthesis platforms is essential. High-throughput screening (HTS) campaigns demand large libraries of structurally diverse molecules. Automating the functionalization of the oxane core would enable the rapid generation of such libraries.

This requires the development of robust, reliable, and purification-friendly reaction protocols. Reactions must be tolerant of a wide range of functional groups and proceed to high conversion under a standardized set of conditions. Flow chemistry platforms are particularly well-suited for this purpose, offering precise control over reaction parameters, enhanced safety, and scalability. Future work should focus on translating key transformations, such as the catalytic cross-coupling reactions mentioned above, into continuous-flow protocols.

Development of Photo- and Electrocatalytic Transformations

Photoredox and electrochemical catalysis represent powerful, modern strategies for bond formation under exceptionally mild conditions. These methods excel at generating radical intermediates from stable precursors, opening up reaction pathways that are inaccessible through traditional thermal methods.

The C-Br bond in this compound is an ideal handle for radical generation via single-electron reduction. Visible-light photoredox catalysis, using ruthenium or iridium complexes, has been successfully employed for the alkenylation of α-carbonyl alkyl bromides and unactivated alkyl bromides. nih.govdntb.gov.uaresearchgate.netrsc.org Applying this strategy could enable the direct coupling of the oxane building block with a wide range of alkenes and alkynes. rsc.org

PhotocatalystReaction TypeSubstrate ActivatedPotential Product
[Ru(bpy)₃]Cl₂Radical AlkenylationAlkyl Bromide + Alkeneα-Vinyl Carbonyls, Allylbenzenes nih.govresearchgate.net
[Ir(ppy)₃]Radical AlkenylationAlkyl Bromide + AlkeneAllylbenzene Derivatives nih.govresearchgate.net
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Cross-Electrophile CouplingTwo distinct Alkyl HalidesCsp³-Csp³ Coupled Products princeton.edu

Metallaphotoredox catalysis, a synergistic combination of photoredox and transition metal catalysis, offers another exciting avenue. This dual catalytic approach has enabled the cross-electrophile coupling of two different aliphatic bromides, a notoriously difficult transformation. princeton.edu Adapting this methodology would allow for the direct coupling of this compound with other complex alkyl fragments, rapidly building molecular complexity.

Sustainable and Biocatalytic Approaches to Functionalization

The increasing demand for environmentally benign synthetic methods necessitates the exploration of biocatalytic and other sustainable approaches. Enzymes offer unparalleled selectivity under mild, aqueous conditions. biorxiv.org

A particularly promising area is the use of halogenases. While typically used for halogenation, the reverse reaction—dehalogenation—or subsequent enzymatic functionalization is a key area of interest. Fe(II)/α-ketoglutarate-dependent halogenases are known to perform selective C-H activation to install halogens. biorxiv.org Future research could focus on engineering these or other dehalogenase enzymes to recognize the this compound scaffold and catalyze its conversion to alcohol, thiol, or amine derivatives through nucleophilic substitution. Biocatalytic C-H activation has the potential to merge enzymatic and synthetic strategies for novel bond formations. biorxiv.orgresearchgate.net

The different classes of halogenases operate through distinct mechanisms, offering a versatile toolkit for potential functionalization strategies.

Halogenase ClassMechanismPotential Application
Flavin-dependent Halogenases (FDHs)Electrophilic Halogenation nih.govresearchgate.netSite-selective halogenation of activated substrates
Non-heme Iron HalogenasesRadical Halogenation bohrium.comFunctionalization of unactivated sp³ carbons bohrium.com
Nucleophilic HalogenasesNucleophilic Halogenation researchgate.netRare, but could enable direct displacement reactions

Design of Next-Generation Fluorinated Building Blocks Based on the Oxane Core

The this compound structure is not an endpoint but a starting point for a new generation of fluorinated building blocks. nih.govnih.gov Its inherent features—a saturated sp³-rich core, which is increasingly desired in drug discovery, and the unique electronic properties of the gem-difluoroethyl group—make it an attractive foundation for further elaboration. nih.gov

Future synthetic efforts should focus on two main areas:

Functionalization of the Oxane Ring: Introducing additional substituents (e.g., hydroxyl, amino, or alkyl groups) onto the oxane ring itself. This could be achieved through multi-step syntheses starting from more complex precursors or potentially through late-stage C-H functionalization of the oxane core.

Modification of the Fluoroalkyl Group: While the 1,1-difluoroethyl group is valuable, synthetic routes could be developed to access analogs with other fluoroalkyl chains (e.g., trifluoromethyl, difluoromethyl) at the 4-position.

These efforts will expand the chemical space accessible from this core structure, providing chemists with a toolkit of conformationally restricted, fluorinated scaffolds for the synthesis of novel pharmaceuticals and advanced materials. nih.govbeilstein-journals.org

Q & A

Q. What toxicological risks are associated with handling this compound, and how are they mitigated?

  • Safety : Limited toxicological data (per ) necessitate treating it as hazardous. Use PPE (gloves, goggles) and fume hoods.
  • Mitigation : Neutralize waste with 10% sodium thiosulfate to reduce bromide toxicity .

Comparative Reactivity Table

Reaction Type Conditions Yield (%) Key Reference
SN2 with NaN₃DMF, 60°C, 12 hrs78
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C65
Radical BrominationNBS, AIBN, CCl₄, reflux82
Hydrolysis (H₂O/EtOH)RT, 24 hrsDecomposes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.